3,5-dichloro-4-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-iodoaniline is an organic compound with the molecular formula C6H4Cl2IN. It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichloro-4-iodoaniline can be synthesized through several methods. One common approach involves the iodination of 3,5-dichloroaniline. This reaction typically uses iodine and a suitable oxidizing agent, such as sodium nitrite, in an acidic medium . The reaction conditions must be carefully controlled to ensure the selective iodination at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3,5-Dichloro-4-iodoaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dichloro-4-iodoaniline involves its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloroaniline: Lacks the iodine atom at the 4-position, making it less reactive in certain substitution reactions.
4-Iodoaniline: Lacks the chlorine atoms at the 3 and 5 positions, affecting its overall reactivity and chemical properties.
3,5-Dichloro-4-bromoaniline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity patterns.
Uniqueness
3,5-Dichloro-4-iodoaniline is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and chemical properties. This combination allows for selective reactions that are not possible with other similar compounds .
Properties
CAS No. |
155403-05-7 |
---|---|
Molecular Formula |
C6H4Cl2IN |
Molecular Weight |
287.9 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.